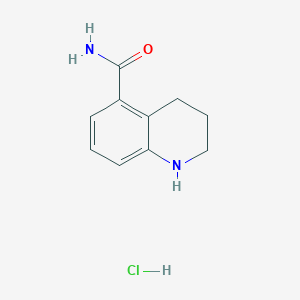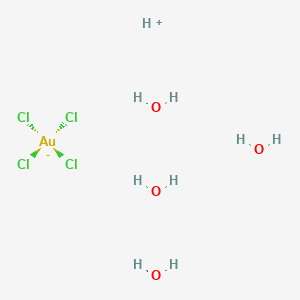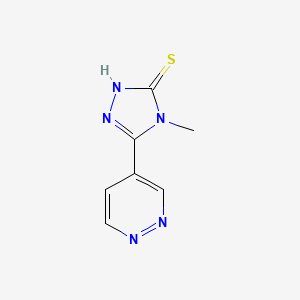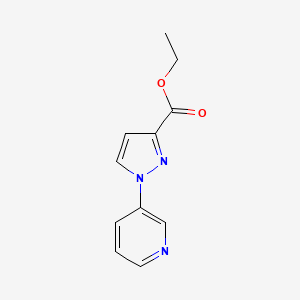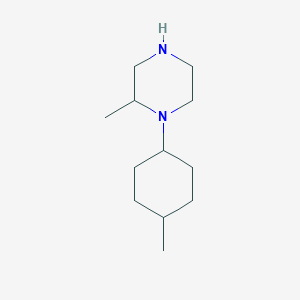
2-Methyl-1-(4-methylcyclohexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(4-methylcyclohexyl)piperazine is a chemical compound with the molecular formula C₁₂H₂₄N₂ and a molecular weight of 196.33 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(4-methylcyclohexyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the use of palladium-catalyzed cyclization reactions. These reactions provide an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions . The use of visible-light-promoted decarboxylative annulation protocols between glycine-based diamines and various aldehydes is another method employed in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1-(4-methylcyclohexyl)piperazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, palladium catalysts, and iridium-based complexes . The reactions are typically carried out under mild conditions, often involving visible light or aerobic conditions .
Major Products Formed: The major products formed from these reactions include substituted piperazines, arylpiperazines, and piperazinopyrrolidinones .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(4-methylcyclohexyl)piperazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, piperazine derivatives are employed in the development of pharmaceuticals, including drugs for the treatment of neurological disorders and infections . In the industrial sector, these compounds are used in the production of polymers and other materials .
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(4-methylcyclohexyl)piperazine involves its interaction with molecular targets such as GABA receptors . Piperazine derivatives generally act as GABA receptor agonists, which leads to the inhibition of neurotransmitter release and the subsequent reduction of neuronal excitability . This mechanism is particularly useful in the treatment of neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-Methyl-1-(4-methylcyclohexyl)piperazine include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share a common piperazine moiety but differ in their substituents and specific biological activities .
Uniqueness: What sets this compound apart from other piperazine derivatives is its unique combination of a methyl group and a 4-methylcyclohexyl group. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H24N2 |
|---|---|
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
2-methyl-1-(4-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C12H24N2/c1-10-3-5-12(6-4-10)14-8-7-13-9-11(14)2/h10-13H,3-9H2,1-2H3 |
InChI-Schlüssel |
BLMWAAVREUXRLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)N2CCNCC2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate](/img/structure/B13179299.png)
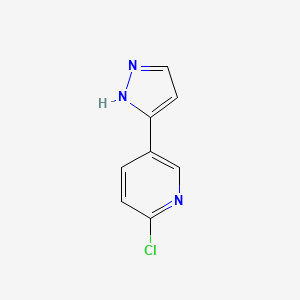
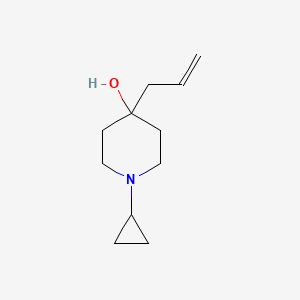
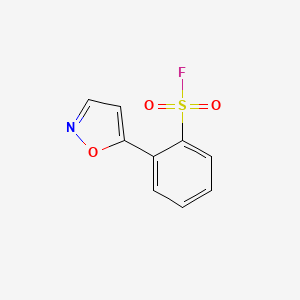
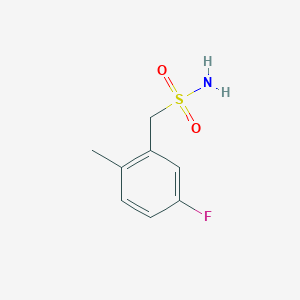

![methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B13179327.png)


